molecular formula C13H19NS B13297080 N-(3,4-dimethylphenyl)thian-3-amine

N-(3,4-dimethylphenyl)thian-3-amine

Cat. No.: B13297080
M. Wt: 221.36 g/mol
InChI Key: AECAIRZQYPLQBP-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)thian-3-amine is a secondary amine comprising a thian (tetrahydrothiopyran) ring substituted at the 3-position with an amine group, which is further linked to a 3,4-dimethylphenyl aromatic moiety. The compound’s structure integrates a sulfur-containing heterocycle and a dimethyl-substituted benzene ring, conferring unique physicochemical properties.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)thian-3-amine

InChI

InChI=1S/C13H19NS/c1-10-5-6-12(8-11(10)2)14-13-4-3-7-15-9-13/h5-6,8,13-14H,3-4,7,9H2,1-2H3

InChI Key

AECAIRZQYPLQBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCSC2)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)thian-3-amine involves several steps. One common method includes the reaction of 3,4-dimethylphenylamine with thian-3-one under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3,4-dimethylphenyl)thian-3-amine with structurally or functionally related compounds, leveraging data from the provided evidence and inferred properties:

Compound Molecular Structure Functional Groups Molecular Weight Key Properties/Applications
This compound Thian-3-amine linked to 3,4-dimethylphenyl via N-atom Secondary amine, thioether ~221 g/mol* High lipophilicity (due to thian and methyl groups); potential bioactive or material applications.
3,3'-Dimethyltriphenylamine Three aromatic rings (two m-methylphenyl groups, one phenyl) linked via N-atom Tertiary aromatic amine 273.38 g/mol Used in organic electronics (e.g., hole-transport materials); high thermal/oxidative stability.
3-Chloro-N-phenyl-phthalimide Phthalimide core with chloro and phenyl substituents Imide, chloro, aromatic ~261.67 g/mol† Monomer for polyimides; high purity required for polymer synthesis.

*Calculated based on formula C₁₃H₁₉NS. †Calculated from molecular formula C₁₄H₈ClNO₂.

Structural and Functional Analysis:

  • Thian vs. Aromatic Amines: The thian ring in the target compound introduces conformational flexibility and sulfur-mediated electronic effects, contrasting with the rigid planar structure of 3,3'-dimethyltriphenylamine. This flexibility may enhance solubility in nonpolar solvents compared to purely aromatic amines .
  • Amine vs. Imides are preferred in high-performance polymers due to thermal stability, whereas amines may serve as ligands or intermediates .
  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound increases steric hindrance compared to unsubstituted triphenylamines, possibly reducing aggregation in solid-state applications. Chloro substituents in phthalimides enhance reactivity in polymerization .

Pharmacological Potential:

  • The sulfur atom in the thian ring could improve membrane permeability in drug candidates, while the dimethylphenyl group may modulate binding to hydrophobic pockets in proteins. No direct toxicity data are available, but structural analogs like triphenylamines are classified as irritants .

Materials Science:

  • The compound’s amine group could act as a crosslinking agent or catalyst in polymer synthesis, akin to phthalimide derivatives used in polyimides . Its thioether moiety might also facilitate coordination to metal centers in catalysis.

Methodological Considerations

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for structure visualization) are critical for elucidating the stereochemistry of such compounds . The absence of crystallographic data for this compound in the evidence highlights a research gap.

Biological Activity

N-(3,4-dimethylphenyl)thian-3-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thian-3-amine moiety connected to a 3,4-dimethylphenyl group. The molecular formula for this compound is C11_{11}H14_{14}N1_{1}S1_{1}, highlighting the presence of both nitrogen and sulfur atoms which contribute to its unique chemical properties. The synthesis typically involves the reaction of 3,4-dimethylphenylamine with thian-3-amine under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may bind to certain receptors, influencing their activity and affecting signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant effects, which could mitigate oxidative stress in cells.

Biological Activity

Research indicates that this compound has potential applications in several therapeutic areas:

  • Antimicrobial Activity : Compounds structurally related to this compound have shown promise in inhibiting the growth of various microbial strains.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses through its interactions with inflammatory mediators.
  • Anticancer Potential : Similar compounds have been investigated for their ability to induce apoptosis in cancer cells, potentially making this compound a candidate for further cancer research.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine release
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Anticancer Activity

In one study involving derivatives similar to this compound, researchers evaluated their effects on the NCI-H460 cell line. The results indicated that these compounds could induce apoptosis through the activation of caspases and reactive oxygen species (ROS)-dependent pathways. This suggests that this compound may share similar mechanisms that warrant further investigation for its anticancer properties.

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